molecular formula C11H15NO2 B2658037 3-((1s,4s)-7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one CAS No. 2320208-62-4

3-((1s,4s)-7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one

Cat. No. B2658037
CAS RN: 2320208-62-4
M. Wt: 193.246
InChI Key: AYSARQGJEGJOBF-UHFFFAOYSA-N
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Description

The compound is a derivative of bicyclo[2.2.1]heptane . Bicyclo[2.2.1]heptane is a privileged molecular structure embedded in numerous compounds with various functions . It’s found in bioactive natural products like camphor, sordarins, α-santalol, and β-santalol .


Synthesis Analysis

Bicyclo[2.2.1]heptane derivatives can be synthesized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of the compound seems to be complex, with a bicyclic core . The bicyclo[2.2.1]heptane scaffold is a common feature in many compounds .

Scientific Research Applications

Conformationally Restricted Piperidine Derivatives

An efficient two-step multigram synthesis of a related compound, "3-benzyl-3-azabicyclo[3.1.1]heptan-6-one," has been described. This compound has shown to be a promising building block for further selective derivatization of the cyclobutane ring, providing novel conformationally restricted piperidine derivatives. Such derivatives are crucial in the development of new medicinal compounds due to their constrained molecular structure that can lead to enhanced specificity and efficacy in drug-target interactions (Denisenko et al., 2010).

Bicyclic Skeleton Synthesis

Another study presented an improved synthetic approach towards "3-(2-chloroethyl) cyclobutanone," used in the synthesis of a class of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles. The process involved a reversible addition of hydrogen cyanide onto in situ generated imines, followed by an intramolecular nucleophilic substitution, leading to the bicyclic skeleton in moderate to good yields. These compounds are noteworthy for their stability and the potential for further functionalization, making them valuable in various synthetic organic chemistry applications (De Blieck & Stevens, 2011).

Advanced Drug Discovery Building Blocks

Moreover, a rapid two-step synthesis method for substituted 3-azabicyclo[3.2.0]heptanes has been developed, showcasing these as attractive building blocks for drug discovery. Utilizing common chemicals such as benzaldehyde, allylamine, and cinnamic acid, this method enables the intramolecular [2+2]-photochemical cyclization to produce these advanced intermediates. The simplicity and efficiency of this synthesis method underscore the potential of such compounds in the rapid construction of complex molecules for therapeutic applications (Denisenko et al., 2017).

properties

IUPAC Name

3-(7-azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-10-5-7(6-10)11(14)12-8-1-2-9(12)4-3-8/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSARQGJEGJOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1N2C(=O)C3CC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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